
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc is a type of oligosaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of certain polysaccharides and oligosaccharides found in nature, such as starch and glycogen. The compound is significant in various biological and industrial processes due to its structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc can be achieved through enzymatic methods using glycosyltransferases or glycoside hydrolases. These enzymes facilitate the formation of alpha-1,4-glycosidic bonds between glucose units. The reaction conditions typically involve controlled pH, temperature, and substrate concentrations to optimize enzyme activity and product yield .
Industrial Production Methods
Industrial production of this oligosaccharide often employs microbial fermentation processes. Specific strains of bacteria or fungi are engineered to produce the desired enzymes that catalyze the formation of the compound. The fermentation process is followed by purification steps to isolate the oligosaccharide from the fermentation broth .
化学反応の分析
Types of Reactions
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by alpha-glucosidases, breaking down the glycosidic bonds to release glucose units.
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alpha-glucosidases at optimal pH and temperature conditions.
Oxidation: Periodate oxidation under mild acidic conditions.
Reduction: Sodium borohydride reduction in aqueous or alcoholic solutions.
Major Products
Hydrolysis: Produces glucose units.
Oxidation: Produces oxidized oligosaccharides with aldehyde or carboxyl groups.
Reduction: Produces reduced oligosaccharides with additional hydroxyl groups.
科学的研究の応用
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in carbohydrate metabolism and as a substrate for various enzymes.
Medicine: Explored for its potential in drug delivery systems and as a prebiotic to promote gut health.
作用機序
The compound exerts its effects primarily through interactions with enzymes that recognize and process alpha-1,4-glycosidic bonds. These enzymes include alpha-glucosidases and glycosyltransferases, which facilitate the breakdown and synthesis of the oligosaccharide, respectively. The molecular targets are the glycosidic bonds, and the pathways involved include carbohydrate metabolism and energy production .
類似化合物との比較
Similar Compounds
Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.
Maltotriose: A trisaccharide with three glucose units linked by alpha-1,4-glycosidic bonds.
Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.
Uniqueness
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: is unique due to its longer chain length compared to maltose and maltotriose, providing distinct physical and chemical properties. Its structure allows for more extensive interactions with enzymes and other molecules, making it valuable in various applications .
特性
分子式 |
C42H72O36 |
|---|---|
分子量 |
1153.0 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6S)-2-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,32+,33-,34+,35+,36?,37-,38+,39-,40+,41-,42+/m0/s1 |
InChIキー |
BNABBHGYYMZMOA-IKTUXAIHSA-N |
異性体SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@H]([C@@H]2O)O)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


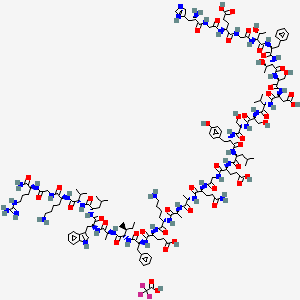
![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)
![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)
![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)
![(1S,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B10825353.png)
![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)
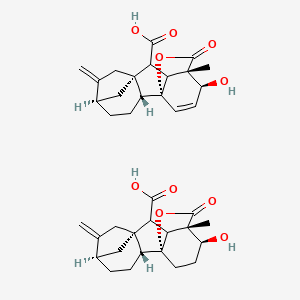
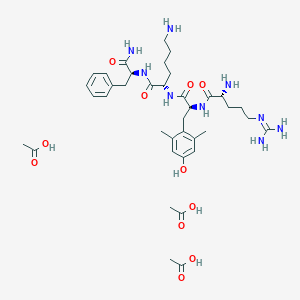
![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)
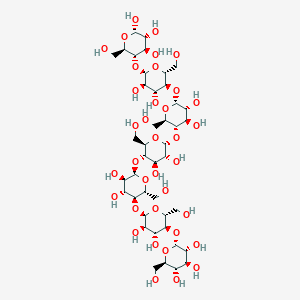
![(2R,3R,4S,5R,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825387.png)
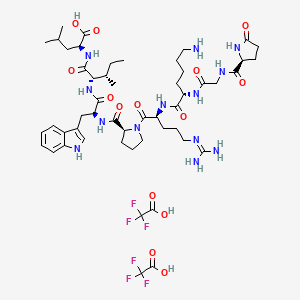
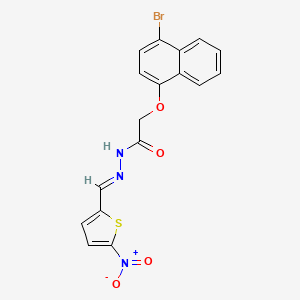
![Sodium 3-[[4-[(2,4-diamino-5-methylphenyl)-diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B10825410.png)
